molecular formula C8H11BrN2OS B1450569 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol CAS No. 1700068-31-0

4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol

Cat. No.: B1450569
CAS No.: 1700068-31-0
M. Wt: 263.16 g/mol
InChI Key: YCUMLKMCSCHUMU-UHFFFAOYSA-N
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Description

4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol is a chemical compound with the molecular formula C₈H₁₁BrN₂OS and a molecular weight of 263.15 g/mol This compound features a piperidine ring substituted with a bromo-thiazole moiety and a hydroxyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Bromination: The thiazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The bromo-thiazole moiety is coupled with the piperidine ring, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromo group can be reduced to form a hydrogen-substituted thiazole.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

Scientific Research Applications

4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromo-1,3-thiazol-2-yl)piperidin-4-ol: Similar structure but with a different bromination position on the thiazole ring.

    4-(4-Chloro-1,3-thiazol-5-yl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo-thiazole moiety and the hydroxyl group on the piperidine ring provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8/h5,10,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUMLKMCSCHUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=C(N=CS2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol
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4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol
Reactant of Route 3
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol
Reactant of Route 4
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol
Reactant of Route 5
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol
Reactant of Route 6
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol

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